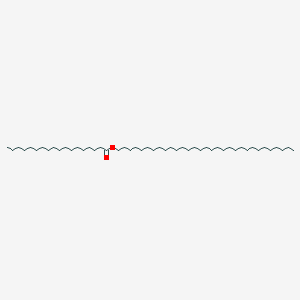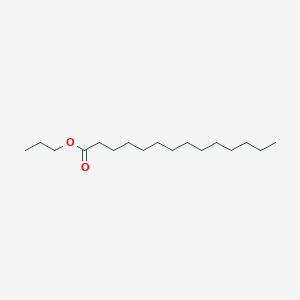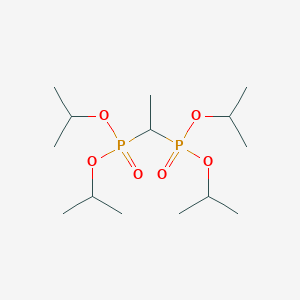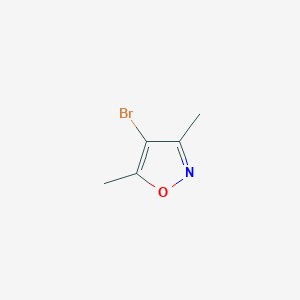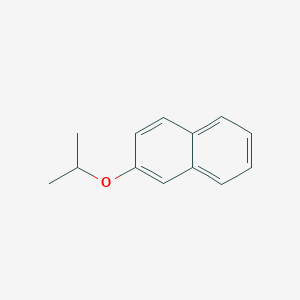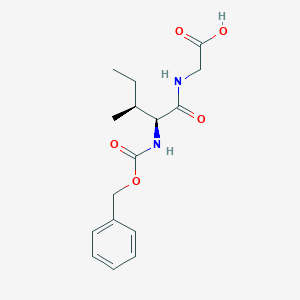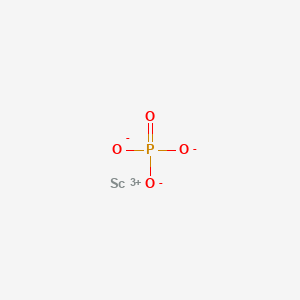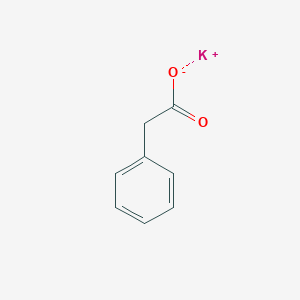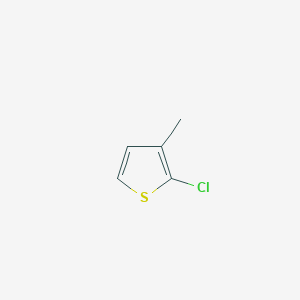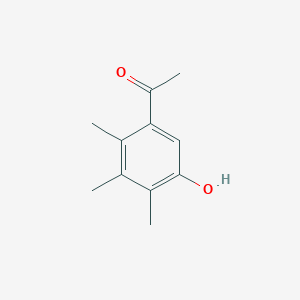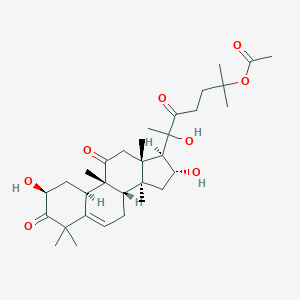
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-
描述
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease pathogenesis. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain and improved cognitive function in Alzheimer's disease.
生化和生理效应
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In animal models of diabetes, it has been found to have hypoglycemic effects and improve insulin sensitivity. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase and improve cognitive function.
实验室实验的优点和局限性
One advantage of using Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-cancer, anti-Alzheimer's, and hypoglycemic effects make it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its efficacy and safety in clinical trials for various diseases. Additionally, research can be done to develop more efficient synthesis methods for this compound.
科学研究应用
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been found to have hypoglycemic effects in animal models of diabetes.
属性
CAS 编号 |
10357-99-0 |
|---|---|
产品名称 |
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl- |
分子式 |
C19H22ClN3O2S |
分子量 |
391.9 g/mol |
IUPAC 名称 |
2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H22ClN3O2S/c1-22(2)13-14-26(24,25)18-9-7-17(8-10-18)23-12-11-19(21-23)15-3-5-16(20)6-4-15/h3-10H,11-14H2,1-2H3 |
InChI 键 |
UOOLKMBHYQVDNO-UHFFFAOYSA-N |
SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
其他 CAS 编号 |
10357-99-0 133514-97-3 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
